molecular formula C12H13FN2 B1437906 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole CAS No. 1042626-47-0

9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole

Cat. No. B1437906
CAS RN: 1042626-47-0
M. Wt: 204.24 g/mol
InChI Key: NKIRVNOWZKHGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole (FABI) is an important and versatile synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a bicyclic structure, containing both aromatic and aliphatic components. It is used in a variety of experiments, ranging from organic synthesis to drug discovery. Its unique properties make it an attractive target for research, and its versatility makes it a valuable tool in the laboratory.

Scientific Research Applications

Anticholinesterase Activity

Indole derivatives can also have anticholinesterase activity. This points to potential uses in researching neurodegenerative diseases like Alzheimer’s.

It’s important to note that while these activities are associated with indole derivatives in general, specific research on “9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole” may reveal unique applications not covered here due to the limited data available . Further studies would be necessary to fully understand and document its specific applications.

properties

IUPAC Name

9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c13-10-5-1-3-9-8-4-2-6-14-7-11(8)15-12(9)10/h1,3,5,14-15H,2,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIRVNOWZKHGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)NC3=C2C=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole
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9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole
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9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole
Reactant of Route 6
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9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole

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